An In-depth Technical Guide to [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel pyrimidine derivative, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and development, offering a foundational understanding of this promising chemical entity.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The title compound, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, combines three key structural features: a 2-isopropoxy group, a pyrimidine core, and a 4-aminomethyl substituent. This unique combination suggests potential for this molecule to interact with various biological targets, making it a person of interest for further investigation.
Physicochemical Properties
Due to the novelty of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, extensive experimental data is not yet publicly available. However, based on the known properties of structurally related pyrimidine derivatives, we can predict its key physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₈H₁₃N₃O | Based on its chemical structure. |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 80 - 120 | The melting point of 2-chloropyrimidine is 63-66 °C[1][2]. The introduction of the larger isopropoxy and aminomethyl groups is expected to increase the melting point due to stronger intermolecular interactions. |
| Boiling Point (°C) | > 250 | The boiling point of 2-chloropyrimidine is 75-76 °C at 10 mmHg[1][2]. The presence of the isopropoxy and aminomethyl groups, particularly the latter's ability to form hydrogen bonds, will significantly increase the boiling point. |
| pKa | ~4-5 (pyrimidine ring N), ~9-10 (amino group) | The pKa of protonated pyrimidine is approximately 1.23[3]. The electron-donating isopropoxy group at the 2-position is expected to increase the basicity of the ring nitrogens. The pKa of the primary amino group is predicted to be in the typical range for aliphatic amines. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The solubility of pyrimidine derivatives is highly dependent on the substituents and the solvent[4][5][6][7]. The polar aminomethyl group will enhance solubility in polar solvents, while the isopropoxy group will contribute to some lipophilicity. |
| LogP | 1.0 - 2.0 | This is an estimate based on the balance of the hydrophilic aminomethyl group and the lipophilic isopropoxy and pyrimidine core. |
Synthesis and Reactivity
The synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine can be approached through a multi-step process, leveraging established pyrimidine chemistry. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical synthetic strategy involves the sequential introduction of the isopropoxy and aminomethyl groups onto a suitable pyrimidine precursor.
Caption: Proposed synthetic pathway for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4-isopropoxypyrimidine
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Rationale: Nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyrimidine with isopropoxide. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in pyrimidines.
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Procedure:
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To a solution of sodium isopropoxide (1.1 equivalents) in anhydrous isopropanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.
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Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-4-isopropoxypyrimidine.
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Step 2: Synthesis of 2-Isopropoxy-4-cyanopyrimidine
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Rationale: Nucleophilic substitution of the remaining chlorine atom with a cyanide group. This introduces the nitrile functionality, which can be subsequently reduced to the aminomethyl group.
-
Procedure:
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Dissolve 2-chloro-4-isopropoxypyrimidine (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
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Add sodium cyanide (1.2 equivalents) to the solution.
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Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
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After completion, cool the reaction mixture and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate.
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by column chromatography to afford 2-isopropoxy-4-cyanopyrimidine.
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Step 3: Synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
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Rationale: Reduction of the nitrile group to a primary amine. This can be achieved through various reducing agents, with catalytic hydrogenation being a common and effective method.
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Procedure:
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Dissolve 2-isopropoxy-4-cyanopyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Stir the reaction vigorously until the uptake of hydrogen ceases, monitoring the reaction by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the target compound, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine. Further purification may be achieved by recrystallization or chromatography if necessary.
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Reactivity Profile
The reactivity of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine is dictated by its constituent functional groups:
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Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, although the electron-donating isopropoxy group at the 2-position can modulate this reactivity. Electrophilic aromatic substitution is generally difficult on the pyrimidine ring[3].
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Isopropoxy Group: The 2-alkoxy group can be susceptible to cleavage under strong acidic conditions.
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Aminomethyl Group: The primary amine is nucleophilic and will undergo typical reactions of aliphatic amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
Analytical Characterization
The structure and purity of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine would be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Pyrimidine Protons: Two doublets are expected for the aromatic protons on the pyrimidine ring, likely in the range of δ 8.0-8.5 ppm.
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Isopropoxy Group: A septet for the CH proton around δ 4.5-5.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm.
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Aminomethyl Group: A singlet or a broad singlet for the CH₂ protons adjacent to the pyrimidine ring, likely in the range of δ 3.5-4.0 ppm. A broad singlet for the NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR:
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Pyrimidine Carbons: Signals for the pyrimidine ring carbons are expected in the aromatic region (δ 150-170 ppm for carbons attached to nitrogen and the isopropoxy group, and δ 110-130 ppm for the other carbons).
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Isopropoxy Group: A signal for the CH carbon around δ 65-75 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.
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Aminomethyl Carbon: A signal for the CH₂ carbon around δ 40-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isopropoxy group, the aminomethyl group, and fragmentation of the pyrimidine ring.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
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C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹).
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C=N and C=C stretching of the pyrimidine ring (around 1500-1600 cm⁻¹).
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C-O stretching of the isopropoxy group (around 1000-1200 cm⁻¹).
Potential Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities. The structural motifs present in [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine suggest several potential therapeutic applications.
Caption: Potential therapeutic applications and molecular targets for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine.
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Oncology: Many pyrimidine-based compounds are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain.
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Antiviral Activity: The pyrimidine core is central to several antiviral drugs that act as nucleoside analogues. While the title compound is not a nucleoside, its pyrimidine structure could serve as a starting point for the development of novel non-nucleoside antiviral agents.
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Central Nervous System (CNS) Disorders: Substituted pyrimidines have also been explored for their activity on various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.
Conclusion
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine represents a novel chemical entity with significant potential for further exploration in the field of medicinal chemistry. This technical guide, based on established principles of pyrimidine chemistry and data from analogous compounds, provides a solid foundation for its synthesis, characterization, and investigation of its biological activities. As research in this area progresses, the experimental validation of the properties and applications outlined herein will be of great interest to the scientific community.
References
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Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering and Applications, 5(2), 134-138. [Link]
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Wikipedia contributors. (2024, January 29). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]
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Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
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Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
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Baluja, S., & Talavia, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 323-329. [Link]
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